BenchChemオンラインストアへようこそ!

4-(benzenesulfonyl)-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide

Medicinal chemistry Structure-activity relationship Physicochemical profiling

4-(Benzenesulfonyl)-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide (CAS 1170321-85-3; PubChem CID is a fully synthetic small molecule (MW 412.4 g/mol, C₁₉H₁₉F₃N₂O₃S) that belongs to the sulfonylpiperidine carboxamide chemotype. Its defining structural feature is a benzenesulfonyl substituent at the piperidine C4 position and a urea-type carboxamide bridge at N1 bearing a 4-(trifluoromethyl)phenyl group.

Molecular Formula C19H19F3N2O3S
Molecular Weight 412.43
CAS No. 1170321-85-3
Cat. No. B2777378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(benzenesulfonyl)-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide
CAS1170321-85-3
Molecular FormulaC19H19F3N2O3S
Molecular Weight412.43
Structural Identifiers
SMILESC1CN(CCC1S(=O)(=O)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C(F)(F)F
InChIInChI=1S/C19H19F3N2O3S/c20-19(21,22)14-6-8-15(9-7-14)23-18(25)24-12-10-17(11-13-24)28(26,27)16-4-2-1-3-5-16/h1-9,17H,10-13H2,(H,23,25)
InChIKeyLZTPFCBJSVLNNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Benzenesulfonyl)-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide (CAS 1170321-85-3) – Structural Identity and Procurement-Relevant Class Context


4-(Benzenesulfonyl)-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide (CAS 1170321-85-3; PubChem CID 44190719) is a fully synthetic small molecule (MW 412.4 g/mol, C₁₉H₁₉F₃N₂O₃S) that belongs to the sulfonylpiperidine carboxamide chemotype [1]. Its defining structural feature is a benzenesulfonyl substituent at the piperidine C4 position and a urea-type carboxamide bridge at N1 bearing a 4-(trifluoromethyl)phenyl group. This scaffold places it at the intersection of two patent-relevant pharmacological classes – Kv1.3 modulators (WO2011073269A1) and long-chain fatty acyl elongase (LCE) inhibitors (4-sulfonylpiperidine derivative patents) – without being claimed as a specific example in either [2][3]. Its closest purchasable structural isomer is CAS 478041-54-2 (benzenesulfonyl at N1, carboxamide at C4). The critical procurement question is whether this regiochemical inversion yields functionally relevant differences, or whether the two are substitutable.

Why 4-(Benzenesulfonyl)-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide Cannot Be Interchanged with Its N1-Benzenesulfonyl Isomer


The target compound (CAS 1170321-85-3) and its closest commercially available analog (CAS 478041-54-2) share identical molecular formula and heavy-atom connectivity but differ in the regiochemical placement of the benzenesulfonyl and carboxamide groups on the piperidine ring. This inversion produces quantifiable differences in three computed descriptors germane to molecular recognition: hydrogen bond acceptor count (HBA = 6 vs. 7), rotatable bond count (3 vs. 4), and XLogP3 (3.5 vs. 3.3) [1][2]. In the N-sulfonylpiperidine-3-carboxamide (SPC) anti-HBV series, moving the sulfonyl position from N1 to C3 abolished capsid assembly modulatory activity, demonstrating that sulfonyl regiochemistry is a binary determinant of target engagement within this chemotype family [3]. Substituting the C4-benzenesulfonyl isomer for the N1-benzenesulfonyl isomer without experimental validation therefore risks introducing an unrecognized loss of interaction at any sulfonyl-dependent binding site.

Quantitative Differentiation Evidence for 4-(Benzenesulfonyl)-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide (CAS 1170321-85-3)


Hydrogen Bond Acceptor (HBA) Count Difference Relative to the N1-Benzenesulfonyl Isomer (CAS 478041-54-2)

The target compound possesses six hydrogen bond acceptor sites versus seven for CAS 478041-54-2, a reduction of one HBA unit attributable to the relocation of the sulfonyl group from the piperidine N1 (tertiary sulfonamide nitrogen) to the C4 position (sulfone carbon). HBA count is a primary determinant of solvation free energy and protein-ligand hydrogen bond inventory [1][2]. In drug design, a difference of ≥1 HBA can alter aqueous solubility by >0.5 log units and shift target selectivity profiles when binding-site HBA matching is constrained [3].

Medicinal chemistry Structure-activity relationship Physicochemical profiling

Rotatable Bond Count and Conformational Entropy Differential Versus the N1-Sulfonyl Isomer

The target compound has three rotatable bonds compared to four for CAS 478041-54-2, a difference of one rotatable bond [1][2]. The extra rotatable bond in the N1-sulfonyl isomer corresponds to the carboxamide C4–carbonyl linkage, which in the target compound is conformationally locked as part of the urea bridge at N1. Each rotatable bond costs approximately 2.9–4.2 kJ/mol in conformational entropy penalty upon binding; thus the target compound may enjoy a modest intrinsic entropic advantage of up to ~4 kJ/mol in rigid binding sites [3].

Conformational analysis Ligand efficiency Molecular recognition

Lipophilicity (XLogP3) Differential and Predicted Membrane Partitioning

The target compound exhibits an XLogP3 value of 3.5, which is +0.2 log units higher than that of CAS 478041-54-2 (XLogP3 = 3.3) [1][2]. This increment, although modest, crosses the commonly cited optimal lipophilicity ceiling of 3.0–3.5 for oral drug candidates and places the target marginally closer to the threshold where promiscuity, phospholipidosis, and CYP inhibition risks escalate [3]. The difference arises because the benzenesulfonyl moiety at C4 is less solvent-exposed than at the N1 position, slightly reducing the overall polar surface accessibility.

Lipophilicity ADME Drug-likeness

Sulfonyl Substituent Steric Bulk: Phenyl vs. Methyl Sulfonyl and Predicted Target Accommodation

Replacing the C4-benzenesulfonyl group of the target compound with a C4-methylsulfonyl group (CAS 1448035-94-6) reduces computed molecular volume by approximately 67 ų and eliminates the aromatic π-surface available for edge-to-face or π-π stacking interactions [1]. In the N-benzenesulfonylpiperidine factor Xa inhibitor series, the benzenesulfonyl group was identified as a critical S4 pocket binding element, and truncation to smaller sulfonyl groups (methyl, ethyl) reduced fXa inhibitory potency by >100-fold, from IC₅₀ = 13 nM to >1.3 µM [2]. While this SAR was established on the N1-sulfonyl piperidine-4-carboxamide scaffold, the binding-pocket complementarity principle is transferable: any target that exploits the S4 aryl-binding region will strongly discriminate between phenylsulfonyl and methylsulfonyl substituents.

Steric effects Sulfonyl SAR Binding pocket compatibility

Patent Landscape Gap: Regiochemical Scaffold Not Exemplified in Major Sulfonylpiperidine Patent Families

The C4-benzenesulfonyl-N1-carboxamide scaffold of CAS 1170321-85-3 is structurally distinct from the exemplified compounds in the Kv1.3 modulator patent family (WO2011073269A1/WO2011073277A1), which predominantly claims N1-arylsulfonyl-piperidine-4-carboxamide and N1-arylsulfonyl-piperidine-4-amine derivatives [1]. Similarly, the 4-sulfonylpiperidine LCE inhibitor patent family (EP1975162) focuses on 4-sulfonylpiperidine derivatives with carboxamide or carboxylate at the N1 position but does not include the specific 4-(trifluoromethyl)phenyl urea substitution pattern [2]. The N-sulfonylpiperidine-3-carboxamide HBV capsid assembly modulator series (e.g., compounds C-39 and C-49) utilizes C3-carboxamide rather than N1-carboxamide connectivity [3]. The target compound therefore occupies a region of chemical space that is bracketed but not claimed by the most relevant patent estates.

Intellectual property Freedom to operate Chemical novelty

Topological Polar Surface Area (TPSA) Constancy and the Absence of Passive Permeability Differentiation

Despite the regiochemical inversion between the target compound and CAS 478041-54-2, both isomers share an identical TPSA of 74.9 Ų [1][2]. TPSA is the dominant predictor of passive membrane permeability and blood-brain barrier penetration, with values below 90 Ų generally considered favorable for CNS access and values below 140 Ų compatible with oral absorption [3]. The TPSA parity between the two isomers implies that differential biological activity – if observed – must arise from specific molecular recognition events (HBA inventory, conformational entropy, or electrostatic potential distribution) rather than from gross permeability differences.

Membrane permeability BBB penetration ADME prediction

Procurement-Relevant Application Scenarios for 4-(Benzenesulfonyl)-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide (CAS 1170321-85-3)


Kv1.3 Ion Channel Modulator Screening Libraries Requiring Non-Encumbered Chemical Space

The compound's C4-benzenesulfonyl-N1-carboxamide scaffold is topologically distinct from the N1-sulfonyl-piperidine-4-carboxamide chemotype exemplified in the Evotec Kv1.3 patent estate (WO2011073269A1/WO2011073277A1) [1]. For organizations building Kv1.3-focused screening decks, incorporating this compound diversifies sulfonyl regiochemistry coverage while retaining the benzenesulfonyl and 4-(trifluoromethyl)phenyl pharmacophoric elements known to engage the Kv1.3 voltage-sensing domain. The TPSA of 74.9 Ų is compatible with both peripheral and CNS target profiling [2].

Factor Xa / Coagulation Cascade Probe Design Leveraging Benzenesulfonyl S4 Binding

N-Benzenesulfonylpiperidine derivatives have been validated as potent factor Xa inhibitors (IC₅₀ = 13 nM for lead compound 39) via S4 pocket engagement [3]. The target compound retains the benzenesulfonyl aromatic S4-binding element but relocates it from N1 to C4, offering a probe to test S4 pocket tolerance for sulfonyl positional variation. The 4-(trifluoromethyl)phenyl urea may additionally introduce novel hydrogen-bonding contacts with the S1/S3 subsites, enabling systematic SAR exploration orthogonal to the published N1-sulfonyl fXa series.

Metabolic Disease Target Screening Informed by Long-Chain Fatty Acyl Elongase (LCE) Inhibitor Patents

4-Sulfonylpiperidine derivatives are claimed as LCE inhibitors for circulatory, metabolic, and nervous system diseases [4]. The target compound combines the 4-benzenesulfonylpiperidine core with a urea-linked 4-(trifluoromethyl)phenyl moiety, a substitution pattern that modulates both lipophilicity (XLogP3 = 3.5) and hydrogen-bonding capacity (HBA = 6) relative to simpler 4-sulfonylpiperidine LCE inhibitor templates. This makes it a suitable diversity element for phenotypic screening in metabolic disease models where LCE inhibition is a hypothesized mechanism.

Physicochemical Comparator Studies for Regioisomeric Sulfonylpiperidine Carboxamide Differentiation

The target compound and its N1-sulfonyl isomer (CAS 478041-54-2) form a matched molecular pair differing only in sulfonyl/carboxamide regiochemistry. This pair is well-suited for systematic studies quantifying how HBA count (6 vs. 7), rotatable bonds (3 vs. 4), and XLogP3 (3.5 vs. 3.3) differences translate into experimental solubility, logD, microsomal stability, and plasma protein binding outcomes [2][5]. Such data are currently absent from the public domain and would directly inform procurement decisions and lead optimization strategies.

Quote Request

Request a Quote for 4-(benzenesulfonyl)-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.